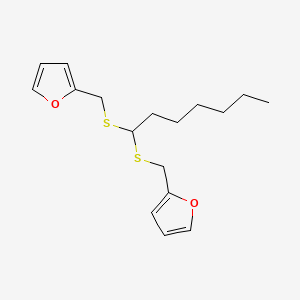
2,2'-(Heptylidenebis(thiomethylene))bisfuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Heptylidenebis(thiomethylene))bisfuran is a chemical compound with the molecular formula C17H24O2S2. It is also known by its IUPAC name, 2-[(1-(furan-2-ylmethylsulfanyl)heptylsulfanyl)methyl]furan. This compound is characterized by the presence of two furan rings connected by a heptylidenebis(thiomethylene) bridge, making it a unique structure in the realm of organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Heptylidenebis(thiomethylene))bisfuran typically involves the reaction of heptanal with furan-2-ylmethyl mercaptan in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate heptanal bis(2-furylmethyl)dithioacetal, which is then converted to the final product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Heptylidenebis(thiomethylene))bisfuran undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Halides, amines; reactions often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2’-(Heptylidenebis(thiomethylene))bisfuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2,2’-(Heptylidenebis(thiomethylene))bisfuran involves its interaction with various molecular targets, primarily through its thiomethylene groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The furan rings may also participate in π-π interactions with aromatic residues in biological targets, further modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-(Ethylidenebis(thiomethylene))bisfuran
- 2,2’-(Propylidenebis(thiomethylene))bisfuran
- 2,2’-(Butylidenebis(thiomethylene))bisfuran
Uniqueness
2,2’-(Heptylidenebis(thiomethylene))bisfuran is unique due to its longer heptylidenebis(thiomethylene) bridge, which imparts distinct chemical and physical properties compared to its shorter-chain analogs. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
94134-43-7 |
|---|---|
Molekularformel |
C17H24O2S2 |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
2-[1-(furan-2-ylmethylsulfanyl)heptylsulfanylmethyl]furan |
InChI |
InChI=1S/C17H24O2S2/c1-2-3-4-5-10-17(20-13-15-8-6-11-18-15)21-14-16-9-7-12-19-16/h6-9,11-12,17H,2-5,10,13-14H2,1H3 |
InChI-Schlüssel |
VIWIRDPFLLRHDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(SCC1=CC=CO1)SCC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


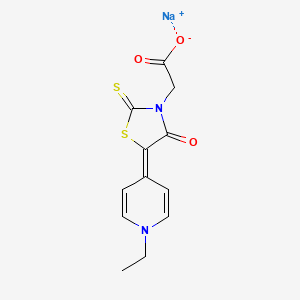

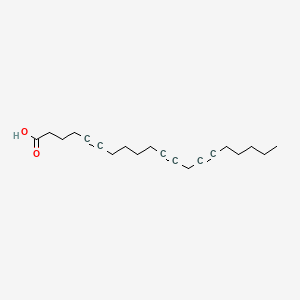
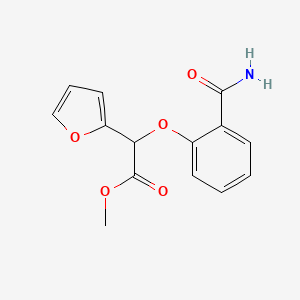

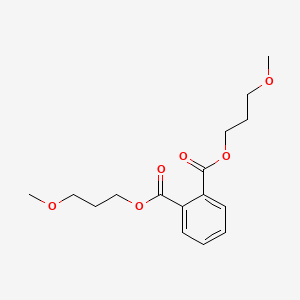
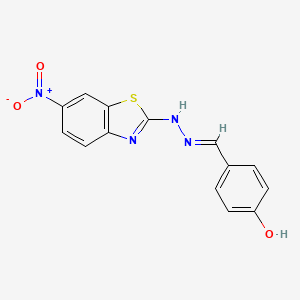
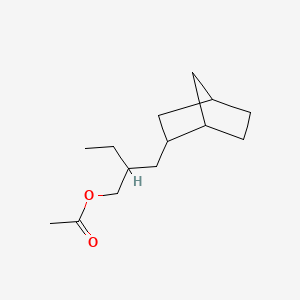
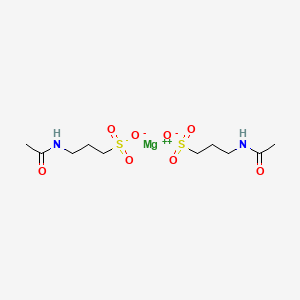



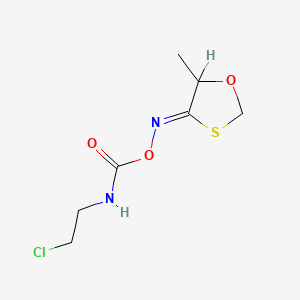
![Dimethoxy[(4-methoxyphenyl)methoxy]methylsilane](/img/structure/B12681888.png)
